molecular formula C24H28Br4N4O2 B14624641 (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} CAS No. 58247-63-5

(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}

Cat. No.: B14624641
CAS No.: 58247-63-5
M. Wt: 724.1 g/mol
InChI Key: FQNOUNKWTJTJKI-UHFFFAOYSA-N
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Description

(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is a complex organic compound that features a piperazine core linked to pyridine rings substituted with dibromobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of Pyridine Rings: The pyridine rings are introduced via nucleophilic substitution reactions, where the piperazine core reacts with pyridine derivatives.

    Introduction of Dibromobutyl Groups: The final step involves the bromination of butyl groups attached to the pyridine rings, using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dibromobutyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemistry.

Medicine

In medicinal chemistry, (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} involves its interaction with molecular targets such as enzymes or receptors. The dibromobutyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine core and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine core but different substituents, used in various pharmacological studies.

    Trifluoromethylbenzimidazole: Another compound with a complex structure, used in materials science for its unique electronic properties.

Uniqueness

(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone} is unique due to the presence of both piperazine and pyridine moieties, along with the dibromobutyl groups. This combination of structural features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

58247-63-5

Molecular Formula

C24H28Br4N4O2

Molecular Weight

724.1 g/mol

IUPAC Name

[4-[5-(3,4-dibromobutyl)pyridine-2-carbonyl]piperazin-1-yl]-[5-(3,4-dibromobutyl)pyridin-2-yl]methanone

InChI

InChI=1S/C24H28Br4N4O2/c25-13-19(27)5-1-17-3-7-21(29-15-17)23(33)31-9-11-32(12-10-31)24(34)22-8-4-18(16-30-22)2-6-20(28)14-26/h3-4,7-8,15-16,19-20H,1-2,5-6,9-14H2

InChI Key

FQNOUNKWTJTJKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NC=C(C=C2)CCC(CBr)Br)C(=O)C3=NC=C(C=C3)CCC(CBr)Br

Origin of Product

United States

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